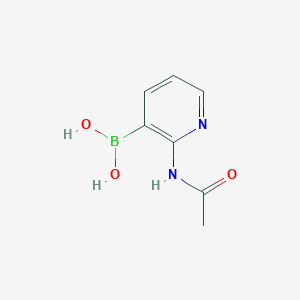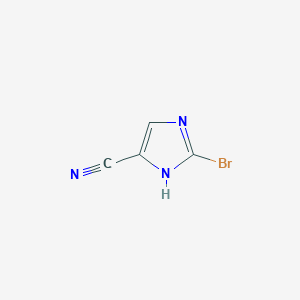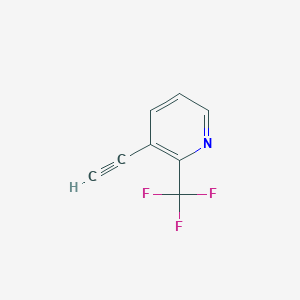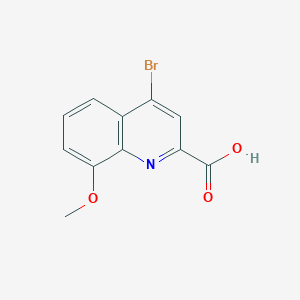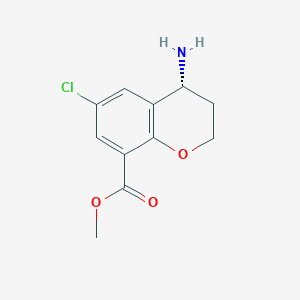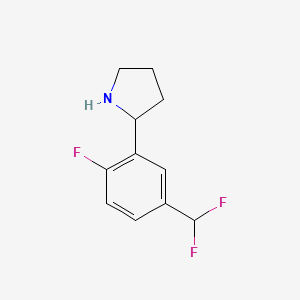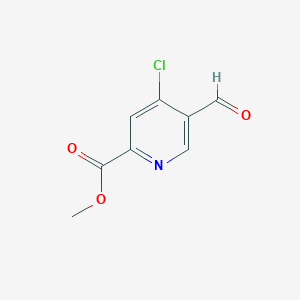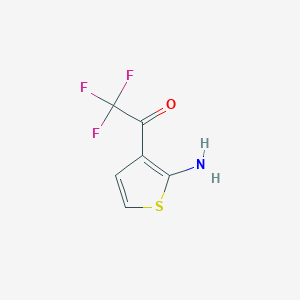
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to an ethanone backbone, with an aminothiophene moiety. The presence of the trifluoromethyl group often imparts significant biological activity and stability to the compound, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-aminothiophene with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aminothiophene moiety can form hydrogen bonds and other interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
2-Amino-3-(trifluoromethyl)thiophene: Lacks the ethanone backbone but contains the trifluoromethyl and aminothiophene moieties.
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoropropan-1-one: Similar structure with a propanone backbone instead of ethanone.
Uniqueness
1-(2-Aminothiophen-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the trifluoromethyl group and the aminothiophene moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminothiophene moiety provides opportunities for diverse chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C6H4F3NOS |
|---|---|
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
1-(2-aminothiophen-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)4(11)3-1-2-12-5(3)10/h1-2H,10H2 |
InChI-Schlüssel |
FIAKONFRACOSIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
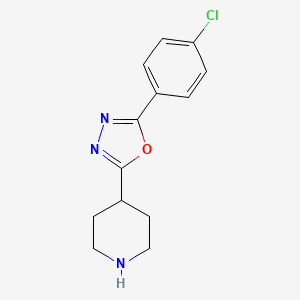

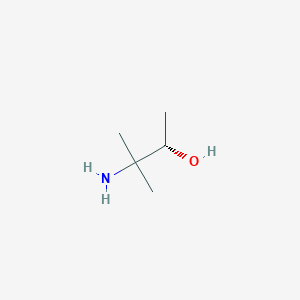
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
